molecular formula C10H16ClNO4S2 B2889079 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide CAS No. 1985358-51-7

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide

Cat. No. B2889079
M. Wt: 313.81
InChI Key: JQNOLGIUVCLIPH-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H16ClNO4S2 and a molecular weight of 313.81. It has been studied as a potential therapeutic agent for human Multiple Sclerosis (MS) due to its inhibitory effects on the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome .

Scientific Research Applications

Ocular Hypotensive Activity

A study by Prugh et al. (1991) investigated a series of sulfonamides, including compounds similar to 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide, for their potential in treating glaucoma. The research focused on optimizing inhibitory potency against carbonic anhydrase and water solubility, while minimizing pigment binding in the iris. These compounds demonstrated promising topical ocular hypotensive activity in glaucoma models (Prugh et al., 1991).

Alzheimer's Disease Treatment

Abbasi et al. (2018) explored the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, a class similar to the compound . These compounds exhibited significant inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. One specific compound demonstrated acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate, a standard treatment (Abbasi et al., 2018).

Cytotoxicity Studies

Arsenyan et al. (2016) conducted a study on the cytotoxicity of compounds structurally related to 5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide. These compounds were tested against various cancer cell lines, indicating potential application in cancer research and treatment (Arsenyan et al., 2016).

Antioxidant and Enzyme Inhibitory Activities

Fatima et al. (2013) synthesized a series of N-substituted benzene sulfonamides, closely related to the compound , and evaluated their antioxidant and enzyme inhibitory activities. This study highlighted the potential of these compounds in therapeutic applications involving acetylcholinesterase inhibition (Fatima et al., 2013).

Urease Inhibition and Antibacterial Activities

Noreen et al. (2017) synthesized thiophene sulfonamide derivatives and investigated their urease inhibition and hemolytic activities. This study revealed that certain compounds showed significant urease inhibition, suggesting potential therapeutic applications in treating diseases related to urease-producing bacteria (Noreen et al., 2017).

Future Directions

The compound has shown promising results in the treatment of Multiple Sclerosis (MS), a neurological disorder. It delayed the progression and reduced the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, in both prophylactic and therapeutic settings . This strongly encourages further development of this lead compound as a potential therapeutic agent for human MS .

properties

IUPAC Name

5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNOLGIUVCLIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol

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